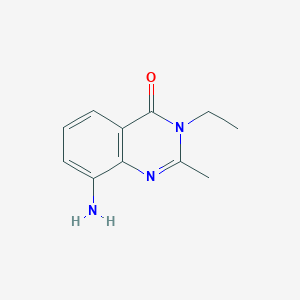8-amino-3-ethyl-2-methylquinazolin-4(3H)-one
CAS No.:
Cat. No.: VC15973679
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 8-amino-3-ethyl-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C11H13N3O/c1-3-14-7(2)13-10-8(11(14)15)5-4-6-9(10)12/h4-6H,3,12H2,1-2H3 |
| Standard InChI Key | XQVPTDDPYURGLK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NC2=C(C1=O)C=CC=C2N)C |
Introduction
Chemical Identity and Structural Characterization
8-Amino-3-ethyl-2-methylquinazolin-4(3H)-one (IUPAC name: 8-amino-3-ethyl-2-methyl-3,4-dihydroquinazolin-4-one) is a bicyclic heterocycle featuring a quinazolinone core substituted with amino, ethyl, and methyl groups at positions 8, 3, and 2, respectively. Its molecular formula is C₁₁H₁₅N₃O, yielding a molecular weight of 205.26 g/mol. Key physicochemical properties include:
The amino group at position 8 enhances hydrogen-bonding capacity, potentially improving target binding affinity compared to non-polar substituents . The ethyl and methyl groups at positions 3 and 2 contribute to lipophilicity, influencing membrane permeability .
Synthetic Methodologies
Core Quinazolinone Synthesis
The quinazolin-4(3H)-one core is typically synthesized via cyclization of anthranilic acid derivatives. For example, 2-methylquinazolin-4(3H)-one is produced by fusing anthranilic acid with thioacetamide . Adapting this method, 8-amino-3-ethyl-2-methylquinazolin-4(3H)-one could be synthesized through:
-
Selective Amination: Introducing an amino group at position 8 via nitration followed by reduction, as demonstrated in brominated analogs .
-
Alkylation at N-3: Reacting the intermediate with ethylating agents (e.g., ethyl bromide) in the presence of base .
A hypothetical pathway is outlined below:
-
Step 1: Cyclocondensation of 2-amino-5-nitrobenzoic acid with thioacetamide to form 8-nitro-2-methylquinazolin-4(3H)-one.
-
Step 2: Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to amino, yielding 8-amino-2-methylquinazolin-4(3H)-one.
-
Step 3: N-Ethylation using ethyl iodide and potassium carbonate in DMF .
Challenges in Functionalization
Position 8 amination faces steric hindrance due to adjacent substituents, necessitating optimized reaction conditions (e.g., high-pressure nitration) . Ethylation at N-3 competes with O-alkylation, requiring careful control of base strength and solvent polarity .
Pharmacological Activities
Antimicrobial Properties
Amino-substituted quinazolinones demonstrate broad-spectrum antimicrobial activity. The 8-amino group may enhance interactions with bacterial DNA gyrase, as observed in fluoroquinolone hybrids .
Structure-Activity Relationships (SARs)
Critical substituent effects include:
-
Position 8: Amino groups improve water solubility and target binding versus halogen or alkyl groups .
-
Position 3: Ethyl groups balance lipophilicity and metabolic stability better than bulkier substituents (e.g., butyl) .
-
Position 2: Methyl groups optimize steric compatibility with kinase active sites .
Analytical Characterization
Standard techniques for verifying structure and purity include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume